4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride
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Overview
Description
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to an oxete ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for experimental applications.
Preparation Methods
The synthesis of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a phenylthiol compound to introduce the nitro group. This is followed by the formation of the oxete ring through cyclization reactions. The final step involves the conversion of the compound to its hydrochloride salt form, which can be achieved by treating the free base with hydrochloric acid under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Cyclization: The oxete ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioether linkage and oxete ring may also play roles in its biological activity by facilitating binding to target molecules and enhancing its stability.
Comparison with Similar Compounds
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride can be compared with other similar compounds, such as:
4-Nitrophenylthioacetate: Similar in structure but lacks the oxete ring, which may affect its reactivity and biological activity.
2-Nitrophenylthioethanol: Contains a hydroxyl group instead of the oxete ring, which can influence its solubility and chemical properties.
4-Nitrophenylthiourea:
The uniqueness of this compound lies in its combination of the nitrophenyl group, thioether linkage, and oxete ring, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-nitrophenyl)sulfanyl-2H-oxete;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.ClH/c11-10(12)7-3-1-2-4-8(7)14-9-5-6-13-9;/h1-5H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCSCQUPVZEWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(O1)SC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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